molecular formula C17H18N4S B12689766 Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- CAS No. 84806-93-9

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-

Cat. No.: B12689766
CAS No.: 84806-93-9
M. Wt: 310.4 g/mol
InChI Key: ZELOZEAVYRGRNL-UHFFFAOYSA-N
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Description

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, a possible synthetic route might involve:

    Starting Materials: Piperazine, 1H-benzimidazole, and phenylthiol.

    Reaction Conditions: The reaction might be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the benzimidazole ring or the phenylthio group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenylthio moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: Piperazine derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Enzyme Inhibition: Some piperazine derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Receptor Binding: These compounds can bind to various receptors, influencing biological pathways.

Medicine

    Antiparasitic Agents: Piperazine derivatives are commonly used as antiparasitic drugs.

    Anticancer Research: Some derivatives have shown potential in inhibiting cancer cell growth.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Employed as pesticides or herbicides.

Mechanism of Action

The mechanism of action for piperazine derivatives often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, as antiparasitic agents, they might disrupt the neuromuscular activity of parasites.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(1H-benzimidazol-2-yl)-4-(phenylthio)-
  • Piperazine, 1-(1H-benzimidazol-5-yl)-4-(phenylthio)-

Uniqueness

The unique positioning of the benzimidazole and phenylthio groups in “Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-” might confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be exploited in drug design and other applications.

Properties

CAS No.

84806-93-9

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

4-(4-phenylsulfanylpiperazin-1-yl)-1H-benzimidazole

InChI

InChI=1S/C17H18N4S/c1-2-5-14(6-3-1)22-21-11-9-20(10-12-21)16-8-4-7-15-17(16)19-13-18-15/h1-8,13H,9-12H2,(H,18,19)

InChI Key

ZELOZEAVYRGRNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2N=CN3)SC4=CC=CC=C4

Origin of Product

United States

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